3-Chloropyridazine-4-carbaldehyde
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Overview
Description
3-Chloropyridazine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₅H₃ClN₂O It is a derivative of pyridazine, which is a six-membered aromatic ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridazine-4-carbaldehyde typically involves the chlorination of pyridazine derivatives. One common method is the reaction of pyridazine-4-carbaldehyde with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridazine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: 3-Chloropyridazine-4-carboxylic acid.
Reduction: 3-Chloropyridazine-4-methanol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloropyridazine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules for studying biological pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Chloropyridazine-4-carbaldehyde involves its interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have been identified as inhibitors of interleukin-1β converting enzyme (ICE), which plays a role in inflammatory processes. The compound’s effects are mediated through its ability to bind to the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the chlorine and aldehyde substituents.
3-Chloropyridazine: Similar structure but without the aldehyde group.
4-Pyridazinecarboxaldehyde: Similar structure but without the chlorine atom.
Uniqueness
3-Chloropyridazine-4-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-chloropyridazine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-4(3-9)1-2-7-8-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMHIDQDYHOUGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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